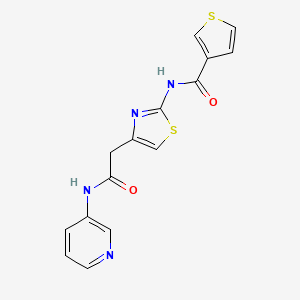
N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)thiophene-3-carboxamide" is a bioactive molecule that is part of a broader class of compounds with potential antimicrobial and anti-inflammatory properties. These compounds are characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen, and a pyridine ring, a six-membered ring with one nitrogen atom. The specific compound is not directly mentioned in the provided papers, but the papers discuss related compounds with similar structural motifs and biological activities .
Synthesis Analysis
The synthesis of related compounds, such as N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl) pyridine-4-carboxamide, involves the formation of the thiazole ring and its subsequent functionalization. The compounds are synthesized and then screened for their biological activities. The synthesis process is likely to involve multiple steps, including the formation of the thiazole ring, the introduction of the pyridine moiety, and the attachment of the carboxamide group. The exact synthetic route for the compound would require further investigation, but it would likely follow similar principles to those described .
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using various spectroscopic techniques. For instance, N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides have been studied using IR, NMR (1H, 13C, and 2D), and mass spectra. These techniques allow for the determination of the molecular structure, including the configuration of stereogenic centers. The presence of stereogenic centers can lead to the formation of diastereoisomers, which can be resolved using high-performance liquid chromatography (HPLC) with a chiral stationary phase . The compound would likely exhibit similar complexity in its molecular structure, and similar analytical techniques would be used to elucidate its structure.
Chemical Reactions Analysis
The chemical reactions involving the compound "this compound" would be influenced by its functional groups. The thiazole and pyridine rings, as well as the carboxamide group, could participate in various chemical reactions. The thiazole ring, in particular, is known for its reactivity due to the presence of both sulfur and nitrogen atoms. The papers provided do not detail specific reactions for this compound, but they do suggest that related compounds exhibit broad-spectrum antimicrobial activity, which implies that they interact with biological targets, possibly through reactions with cellular components .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of heteroatoms and functional groups would influence properties such as solubility, melting point, and stability. The related compounds discussed in the papers have been found to possess significant antimicrobial and anti-inflammatory activities, which suggests that they have the appropriate solubility and stability to interact with biological systems. The specific physical and chemical properties of the compound would need to be determined experimentally .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)thiophene-3-carboxamide and its derivatives have been extensively studied in chemical synthesis. For instance, derivatives of thiophene, a closely related molecule, have been synthesized and investigated for their reactions with various aldehydes, showcasing diverse reaction sites and structural confirmations (Wen, 2011). Similarly, thiazole derivatives have been transformed into other compounds like 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates through chemical reactions (Albreht et al., 2009).
Pharmaceutical Synthesis
In the realm of pharmaceutical synthesis, this compound and its related derivatives have been utilized to create novel pharmaceutical compounds. For instance, Abdelrazek et al. (2008) synthesized new thieno[2,3-d]pyrimidine derivatives by reacting thiophene derivatives with various chemicals (Abdelrazek et al., 2008). Additionally, derivatives like ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate have been synthesized and their chemical reactions studied for potential applications in drug synthesis (Mohamed, 2021).
Antimicrobial and Anticancer Activity
Several studies have focused on the potential antimicrobial and anticancer activities of these derivatives. For example, new thiophene, thiazolyl-thiophene, and thienopyridine derivatives have shown promise in in vitro cytotoxicity tests against various cancer cell lines (Atta & Abdel‐Latif, 2021). Furthermore, novel thiazole derivatives incorporating pyridine moiety have been assessed for their antimicrobial agents, showing significant inhibitory activity against various microorganisms (Khidre & Radini, 2021).
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial drug sulfathiazole, antiretroviral drug ritonavir, antifungal drug abafungin, and antineoplastic drugs bleomycine and tiazofurin . These suggest that the compound may interact with a variety of biological targets.
Mode of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The mode of action is likely dependent on the specific biological target and the context in which the compound is used.
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives , it is likely that this compound could interact with multiple biochemical pathways, depending on its specific biological target.
Pharmacokinetics
Thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and pharmacokinetic behavior.
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities . Depending on the specific biological target and context, the compound could potentially induce a variety of molecular and cellular effects.
Propiedades
IUPAC Name |
N-[4-[2-oxo-2-(pyridin-3-ylamino)ethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S2/c20-13(17-11-2-1-4-16-7-11)6-12-9-23-15(18-12)19-14(21)10-3-5-22-8-10/h1-5,7-9H,6H2,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNNLRQEAXAVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




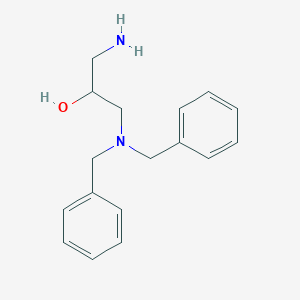
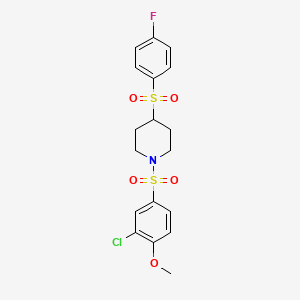
![(4-Chlorophenyl)-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2533244.png)
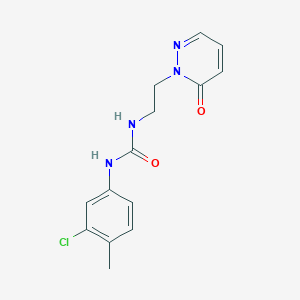
![4-ethoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2533247.png)

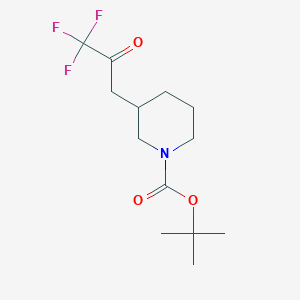
![2-Chloro-N-[1-(dimethylamino)-3-phenylpropan-2-YL]pyridine-3-carboxamide](/img/structure/B2533250.png)
![N-(2-chlorobenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2533251.png)

